(+)-8-Demethylisoambrox
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Overview
Description
8-Demethylisoambroxide is a chemical compound with the molecular formula C15H26O and a molecular weight of 222.3663 g/mol . It is a derivative of ambroxide, which is widely known for its use in the fragrance industry due to its pleasant odor and fixative properties . The compound is characterized by its complex stereochemistry, featuring four defined stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Demethylisoambroxide typically involves the use of plant-derived diterpenoids as starting materials. One common precursor is sclareol, which is obtained from clary sage (Salvia sclarea) . The synthetic route involves several steps, including oxidation, cyclization, and reduction reactions under controlled conditions to achieve the desired stereochemistry.
Industrial Production Methods: In industrial settings, the production of 8-Demethylisoambroxide is optimized for large-scale synthesis. This involves the use of high-throughput reactors and advanced purification techniques to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, utilizing renewable resources and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: 8-Demethylisoambroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different stereoisomers.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce different stereoisomers of the compound.
Scientific Research Applications
8-Demethylisoambroxide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 8-Demethylisoambroxide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as antimicrobial or anti-inflammatory effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Ambroxide: A closely related compound with similar fragrance properties.
Sclareolide: Another diterpenoid used in the fragrance industry.
Labdane Diterpenoids: A class of compounds with similar structural features and biological activities.
Uniqueness: 8-Demethylisoambroxide is unique due to its specific stereochemistry and the absence of a methyl group compared to ambroxide. This structural difference can lead to variations in its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(3aS,5aS,9aS,9bR)-6,6,9a-trimethyl-1,2,3a,4,5,5a,7,8,9,9b-decahydrobenzo[e][1]benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-14(2)8-4-9-15(3)11-7-10-16-12(11)5-6-13(14)15/h11-13H,4-10H2,1-3H3/t11-,12-,13-,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEPBOBQYDJNON-PWNZVWSESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3C2CCO3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@H]3[C@@H]2CCO3)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82079-83-2 |
Source
|
Record name | 8-Demethylisoambroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082079832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-DEMETHYLISOAMBROXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7N6SLJ107 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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